rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol
CAS No.: 1909287-33-7
Cat. No.: VC4538185
Molecular Formula: C12H15FO
Molecular Weight: 194.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909287-33-7 |
|---|---|
| Molecular Formula | C12H15FO |
| Molecular Weight | 194.249 |
| IUPAC Name | (1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C12H15FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 |
| Standard InChI Key | OFDQYRMHMRJZQZ-CMPLNLGQSA-N |
| SMILES | C1CCC(C(C1)C2=CC=CC=C2F)O |
Introduction
rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol is a chemical compound that belongs to the class of cyclohexanols, with a fluorinated phenyl group attached to the cyclohexane ring. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers with opposite configurations at the chiral centers. The presence of the fluorophenyl group introduces unique chemical and biological properties compared to other cyclohexanol derivatives.
Synthesis and Preparation
The synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol typically involves the reaction of a cyclohexanone derivative with a fluorophenyl Grignard reagent or similar organometallic compounds, followed by reduction and hydrolysis steps to introduce the hydroxyl group. Detailed synthetic routes may vary based on specific conditions and catalysts used.
Safety and Handling
As with many organic compounds, handling rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol requires caution. It is advisable to use protective equipment and follow standard laboratory safety protocols to minimize exposure.
Research Findings and Future Directions
Research on rac-(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol is limited, but studies on related compounds suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research could focus on optimizing its synthesis, exploring its biological activity, and assessing its potential as a lead compound for drug development.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume